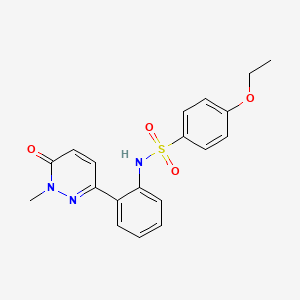![molecular formula C16H26Cl2N2 B2416340 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 2174000-19-0](/img/structure/B2416340.png)
5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2 and a molecular weight of 317.3 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Chemical Reactions Analysis
5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride can be compared with other similar compounds, such as:
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: Similar in structure but lacks the isopropyl group.
1-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: Similar in structure but lacks the isopropyl group and has a different substitution pattern These comparisons highlight the uniqueness of 5-Benzyl-1-isopropyl-2,5-diazaspiro[3
Properties
IUPAC Name |
5-benzyl-3-propan-2-yl-2,5-diazaspiro[3.4]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-13(2)15-16(12-17-15)9-6-10-18(16)11-14-7-4-3-5-8-14;;/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLZAKAHRPMERQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCN2CC3=CC=CC=C3)CN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)


![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)
![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)


![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
